molecular formula C13H14ClNO B8443577 1-t-Butoxy-3-chloroisoquinoline

1-t-Butoxy-3-chloroisoquinoline

Cat. No. B8443577
M. Wt: 235.71 g/mol
InChI Key: AUZGIJQBWRWRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049473B2

Procedure details

1.0 g (5.05 mmol) of 1,3-dichloroisoquinoline from example 16.2 was dissolved in 20 ml of dry toluene, admixed with 0.68 g (6.06 mmol) of potassium tert-butoxide and stirred at 80° C. for 3 h. After the mixture had been cooled, it was filtered together with 50 ml of dichloromethane through a short silica gel column (1×5 cm) and the solvent was removed under reduced pressure. 1.06 g (4.50 mmol, 89.1%) of 1-t-butoxy-3-chloroisoquinoline were obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([Cl:12])[N:3]=1.[CH3:13][C:14]([CH3:17])([O-:16])[CH3:15].[K+]>C1(C)C=CC=CC=1>[C:14]([O:16][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([Cl:12])[N:3]=1)([CH3:17])([CH3:15])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC2=CC=CC=C12)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had been cooled
FILTRATION
Type
FILTRATION
Details
it was filtered together with 50 ml of dichloromethane through a short silica gel column (1×5 cm)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC1=NC(=CC2=CC=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.5 mmol
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 89.1%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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